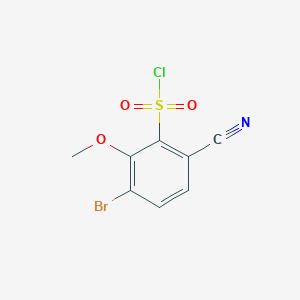![molecular formula C12H21N3 B1484986 2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 2097977-18-7](/img/structure/B1484986.png)
2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is unique, with a 3,3-dimethylcyclobutyl group attached to a pyrazole ring via a methyl group . This structure could potentially influence its physical and chemical properties, as well as its reactivity.Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.08 . It’s available in powder form .Scientific Research Applications
Catalysis and Polymerization
Pyrazolylamine ligands have been used in nickel(II) catalyzed oligomerization and polymerization of ethylene, showing that the products of these reactions are co-catalyst and solvent-dependent. This research highlights the potential of pyrazolylamine derivatives in catalyzing the formation of polyethylene with varying molecular weights and densities, which could be crucial for developing new materials with specific properties (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
The synthesis and characterization of novel pyrazole-containing chelating agents demonstrate the versatility of pyrazolylamine derivatives in forming complexes with various metals. These compounds could have applications in coordination chemistry and material science, contributing to the development of new materials with unique electronic, magnetic, or catalytic properties (Driessen, 2010).
Material Science and Engineering
Studies on bipyrazolic compounds have shown their potential as corrosion inhibitors, offering a protective layer for metals in acidic environments. This application is particularly relevant in industries where metal corrosion can lead to significant economic losses and safety hazards. The efficiency of these inhibitors is related to their molecular structure, which can be tailored to enhance their protective capabilities (Wang et al., 2006).
properties
IUPAC Name |
2-[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2)5-11(6-12)9-15-8-10(3-4-13)7-14-15/h7-8,11H,3-6,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULNQYFXNZXVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN2C=C(C=N2)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)

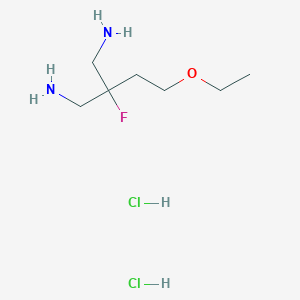
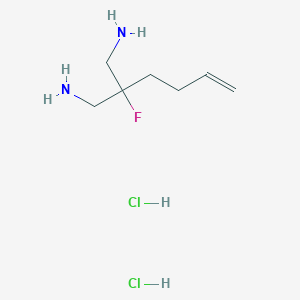


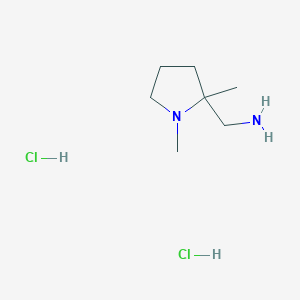
amine hydrochloride](/img/structure/B1484914.png)
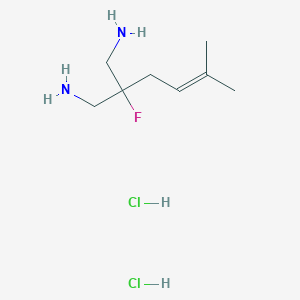

![1-[(4-Methyl-1,4-diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484918.png)

